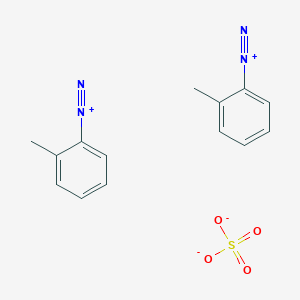

2-Toluenediazonium

描述

属性

CAS 编号 |

7017-88-1 |

|---|---|

分子式 |

C14H14N4O4S |

分子量 |

334.35 g/mol |

IUPAC 名称 |

2-methylbenzenediazonium;sulfate |

InChI |

InChI=1S/2C7H7N2.H2O4S/c2*1-6-4-2-3-5-7(6)9-8;1-5(2,3)4/h2*2-5H,1H3;(H2,1,2,3,4)/q2*+1;/p-2 |

InChI 键 |

GOAHWCNNKFQIAO-UHFFFAOYSA-L |

SMILES |

CC1=CC=CC=C1[N+]#N.CC1=CC=CC=C1[N+]#N.[O-]S(=O)(=O)[O-] |

规范 SMILES |

CC1=CC=CC=C1[N+]#N.CC1=CC=CC=C1[N+]#N.[O-]S(=O)(=O)[O-] |

同义词 |

2-toluenediazonium 2-toluenediazonium bromide 2-toluenediazonium chloride 2-toluenediazonium iodide 2-toluenediazonium perchlorate o-toluenediazonium sulfate |

产品来源 |

United States |

Synthetic Strategies and Precursor Chemistry of 2 Toluenediazonium

Generation of 2-Toluenediazonium Species: Mechanistic Considerations

The formation of the this compound ion is a well-studied process that proceeds through a series of carefully controlled steps. Understanding the mechanism is crucial for optimizing reaction conditions and achieving high yields of the desired product.

Diazotization Processes: Advanced Perspectives

The diazotization of a primary aromatic amine, such as o-toluidine (B26562), is the process of converting it into a diazonium salt. unacademy.com This transformation was first reported by the German industrial chemist Peter Griess in 1858. unacademy.combyjus.com The reaction typically involves treating the aromatic amine with nitrous acid in the presence of another acid. byjus.com

The mechanism of diazotization begins with the formation of the nitrosonium ion (NO⁺). In a typical procedure, sodium nitrite (B80452) (NaNO₂) reacts with a strong acid like hydrochloric acid (HCl) to generate nitrous acid (HNO₂). masterorganicchemistry.com The nitrous acid is then protonated by the excess strong acid, followed by the loss of a water molecule to form the electrophilic nitrosonium ion. byjus.com

Once formed, the nitrosonium ion is attacked by the nucleophilic amino group of the o-toluidine molecule. masterorganicchemistry.com This initial step forms an N-N bond. masterorganicchemistry.com A series of proton transfers from the nitrogen atom to the oxygen atom, facilitated by the acidic medium, leads to the formation of a diazohydroxide. byjus.com Subsequent protonation of the hydroxyl group and elimination of a water molecule results in the formation of the relatively stable this compound ion. byjus.commasterorganicchemistry.com The presence of the aromatic ring allows for the delocalization of the positive charge, which contributes to the stability of the aryl diazonium salt compared to its unstable aliphatic counterparts. unacademy.com

Precursor Amines and Reaction Conditions: Optimization for High Yields

The key precursor for the synthesis of this compound is o-toluidine (2-methylaniline). atamanchemicals.com The efficiency of the diazotization reaction is highly dependent on several factors that must be carefully controlled to maximize the yield and purity of the resulting diazonium salt.

Key Reaction Parameters for the Diazotization of o-Toluidine:

| Parameter | Optimized Condition | Rationale |

| Temperature | 0–5 °C | The diazonium salt is unstable at higher temperatures and can decompose, leading to the formation of phenol (B47542) and other byproducts. Maintaining a low temperature is critical for maximizing the yield. google.comorgsyn.org |

| Acid Concentration | Excess strong mineral acid (e.g., HCl, H₂SO₄) | The acid serves multiple purposes: it converts sodium nitrite to nitrous acid, generates the nitrosonium ion, and prevents the newly formed diazonium salt from coupling with unreacted amine. masterorganicchemistry.comgoogle.com |

| Nitrite Source | Sodium Nitrite (NaNO₂) | This is a stable, easily handled salt that reacts in situ with the acid to produce the necessary nitrous acid. masterorganicchemistry.com The slow, dropwise addition of a cold, concentrated solution of sodium nitrite is crucial to control the reaction rate and temperature. orgsyn.org |

| Solvent | Aqueous medium | The reaction is typically carried out in water, in which the reactants are sufficiently soluble under acidic conditions. google.com |

For instance, a common laboratory procedure involves dissolving o-toluidine in a mixture of concentrated hydrochloric acid and crushed ice. orgsyn.org A cold, aqueous solution of sodium nitrite is then added slowly while ensuring the temperature remains below 4 °C. orgsyn.org This careful control of conditions ensures the efficient formation of the this compound chloride. In some cases, alternative methods like using nitrosylsulfuric acid in concentrated sulfuric acid are employed for less reactive or insoluble amines. google.com A patent describes a process yielding 92% of the azo product derived from o-toluidine, highlighting the potential for high-yield synthesis under optimized conditions. google.com

In Situ Formation and Reaction Strategies for this compound

A prominent example of an in situ strategy is the Sandmeyer reaction, where the freshly prepared this compound salt is treated with a copper(I) salt (e.g., CuCl, CuBr, CuCN) to introduce a chloro, bromo, or cyano group, respectively, onto the aromatic ring. atamanchemicals.com The conversion of o-toluidine to its diazonium salt provides access to these 2-substituted toluene (B28343) derivatives. atamanchemicals.com

Another application involves azo coupling reactions. For example, a freshly prepared solution of this compound chloride can be added dropwise to a cooled solution of a coupling agent, such as 2-naphthol (B1666908) or a substituted thieno[2,3-b]pyridine, to form an azo dye. google.comraco.cat The reaction is typically carried out at low temperatures (0-5 °C) to ensure the stability of the diazonium salt until it reacts. raco.cat

Recent advancements have explored the use of microreactors for the continuous flow synthesis of azo compounds. nih.gov This technology allows for precise control over reaction parameters like temperature and pH, leading to rapid reaction times (e.g., a conversion of 98% in approximately 2.4 minutes for a model system) and improved safety for the in situ generation and subsequent reaction of diazonium compounds. nih.gov These methods highlight the importance of in situ strategies in modern organic synthesis, enabling the safe and efficient utilization of reactive intermediates like this compound.

Mechanistic Investigations of 2 Toluenediazonium Reactivity

Unimolecular Decomposition Pathways of 2-Toluenediazonium Cations

The unimolecular decomposition of arenediazonium salts, including this compound, represents a foundational reaction class in organic chemistry. These reactions, which can proceed without the involvement of another reactant, are pivotal for understanding the intrinsic reactivity of these species. The decomposition is characterized by the loss of a dinitrogen molecule, an exceptionally stable leaving group, which drives the reaction energetically. core.ac.uk

Nitrogen Extrusion Mechanisms: Homolytic vs. Heterolytic Cleavage

The central mechanistic question in the unimolecular decomposition of this compound is the nature of the carbon-nitrogen bond cleavage, which dictates the identity of the resulting reactive intermediates. This cleavage can occur in two primary ways: heterolytically or homolytically. core.ac.uk

Heterolytic Cleavage: In this pathway, the bonding electron pair of the C-N bond departs entirely with the dinitrogen molecule. This results in the formation of a 2-tolyl cation (an aryl cation) and a neutral nitrogen molecule. core.ac.ukchemistrysteps.com This process, also known as heterolysis, is favored in polar, ionizing solvents that can stabilize the resulting charged species. byjus.comlibretexts.org The energy required for this process is the heterolytic bond dissociation energy. byjus.com A full-headed arrow is used in reaction mechanisms to denote the movement of an electron pair in heterolytic cleavage. chemistrysteps.com

Homolytic Cleavage: Alternatively, the C-N bond can break in a manner where one electron from the bond goes to the aryl fragment and the other to the dinitrogen molecule. This process, termed homolysis, generates a 2-tolyl radical and a nitrogen molecule. chemistrysteps.comwikipedia.org Homolytic fission is typically initiated by heat or light and is more common for non-polar bonds. libretexts.orgallen.in The energy required for this process is known as the homolytic bond dissociation energy. wikipedia.org Fishhook arrows are used to illustrate the movement of single electrons in this type of cleavage. chemistrysteps.com

The competition between these two pathways is heavily influenced by the reaction conditions, including the solvent and the electronic nature of substituents on the aromatic ring. core.ac.uk

Generation of Aryl Cations and Aryl Radicals from this compound

The products of heterolytic and homolytic cleavage—aryl cations and aryl radicals, respectively—are highly reactive, short-lived intermediates that rapidly engage in subsequent reactions. core.ac.uklibretexts.org

Aryl Cations: The 2-tolyl cation, formed via heterolytic cleavage, is a powerful electrophile. It is quickly trapped by any available nucleophiles in the reaction mixture, which can include the solvent itself or added nucleophiles. core.ac.uk The formation of aryl cations from arenediazonium salts is a key step in reactions like the Schiemann reaction and various solvolysis reactions. The stability of the aryl cation intermediate is a crucial factor; for instance, theoretical calculations have shown that ortho-methyl substituents can destabilize the diazonium ion relative to the corresponding aryl cation, potentially favoring this pathway. core.ac.uk

Aryl Radicals: The 2-tolyl radical, generated through homolytic cleavage, is a neutral species with an unpaired electron. chemistrysteps.com The generation of aryl radicals from diazonium salts is fundamental to reactions like the Sandmeyer and Gomberg-Bachmann reactions. These radicals can abstract atoms from the solvent, participate in addition reactions, or be involved in electron transfer processes. sciencemadness.org The formation of aryl radicals can be initiated by reducing agents or photochemically. core.ac.uk

Bimolecular Reactions and Reaction Order Studies of this compound

Beyond unimolecular decomposition, this compound cations readily participate in bimolecular reactions, where they react with another species. These reactions are crucial for many synthetic applications, most notably in the formation of azo compounds. A bimolecular reaction is an elementary step involving two reactant molecules, and its rate is dependent on the concentration of both species, typically exhibiting second-order kinetics. libretexts.orgkau.edu.sa

A classic example is the azo coupling reaction, where the diazonium ion acts as an electrophile and attacks an activated aromatic ring (the coupling component), such as a phenol (B47542) or an aniline (B41778). sciencemadness.org The kinetics of these reactions have been studied to elucidate the mechanism. For instance, the thermal decomposition of N-nitrosoacet-o-toluidide, which generates the o-toluenediazonium ion, was found to follow first-order kinetics, indicating a rate-determining unimolecular step in that specific reaction system. sciencemadness.org However, when the diazonium ion itself reacts with a nucleophile in a subsequent step, that step is bimolecular. libretexts.org

Kinetic studies of parallel-consecutive bimolecular reactions, such as the reaction of diazonium salts with nucleophiles that can react twice, present complex rate equations, but provide detailed mechanistic insight. reading.ac.uk The reaction order provides critical information; for an elementary bimolecular reaction, the order is expected to be two. kau.edu.sa However, complex reaction mechanisms can lead to different experimentally determined reaction orders.

Solvent Effects and Reaction Environment on this compound Stability and Reactivity

The choice of solvent has a profound impact on the stability of the this compound cation and the pathway of its reactions. rsc.org Solvents influence reactivity by stabilizing or destabilizing reactants, intermediates, and transition states. wikipedia.orgnumberanalytics.com

The competition between homolytic and heterolytic decomposition pathways is strongly solvent-dependent.

Polar, Protic Solvents: Solvents like water and alcohols are capable of hydrogen bonding and have high dielectric constants. libretexts.orgwikipedia.org They are particularly effective at stabilizing ions. This preferential stabilization of the charged transition state and the resulting aryl cation promotes the S_N1-type heterolytic cleavage pathway. core.ac.uklibretexts.org

Non-polar Solvents: In non-polar environments, the formation of charged intermediates is disfavored. Consequently, homolytic decomposition pathways, leading to aryl radicals, are more likely to predominate in these conditions. core.ac.uk

The stability of the diazonium salt itself is also affected by the solvent. For example, studies on the thermal stability of p-toluenediazonium tetrafluoroborate (B81430) in 1,2-dichloroethane (B1671644) showed a considerable increase in stability in the presence of 18-crown-6 (B118740) polyether, which complexes the diazonium ion. core.ac.uk This illustrates how the immediate chemical environment can significantly alter reactivity. Furthermore, the rate of bimolecular reactions, such as azo coupling, is also influenced by the solvent, which can affect the nucleophilicity of the coupling partner and the electrophilicity of the diazonium ion. rsc.org

Influence of Substituents on Aromatic Ring on Diazonium Reactivity: A Comparative Analysis (e.g., ortho-methyl effect)

The reactivity of a benzenediazonium (B1195382) salt is significantly modulated by the nature and position of substituents on the aromatic ring. A comparative analysis, contrasting this compound with its isomers and other substituted analogs, highlights these electronic and steric influences.

Electronic Effects:

Electron-donating groups (EDGs) , such as the methyl group (-CH₃) in this compound, increase the electron density on the ring. This generally destabilizes the diazonium cation by increasing the electron density at the carbon bearing the diazonium group, making the loss of N₂ more favorable. However, they stabilize the resulting aryl cation.

Electron-withdrawing groups (EWGs) , such as a nitro group (-NO₂), have the opposite effect. They stabilize the diazonium cation by withdrawing electron density, making it less prone to decomposition. This increased electrophilicity, however, makes them more reactive in bimolecular reactions like azo coupling. researchgate.net

Steric Effects (The ortho-methyl effect): The methyl group in the ortho position in this compound introduces significant steric effects.

It can sterically hinder the approach of nucleophiles in bimolecular reactions. acs.org

It can destabilize the planar diazonium ion through steric strain with the bulky diazonium group, potentially accelerating its decomposition. core.ac.uk

In the context of surface grafting reactions, the 2-methylphenyl radical shows lower reactivity compared to its 3- and 4-isomers, indicating that the ortho-methyl group hinders the reaction. acs.org

In some reactions, the ortho-methyl group can participate directly. For instance, in the presence of a base, the o-toluenediazonium ion can be deprotonated at the methyl group, leading to an intermediate that cyclizes to form indazole. This pathway can compete with radical formation. sciencemadness.org

A study comparing the thermal stability of various substituted diazonium salts found that the position of a substituent matters; for instance, a meta-chloro substituted salt was more stable than the ortho- or para-isomers. whiterose.ac.uk The data below from a study on the electrochemical grafting of various substituted benzenediazoniums illustrates the effect of substituent position on the reduction potential, which is related to reactivity. acs.org

Table 1: Peak Potentials for the Reduction of Various Substituted Benzenediazonium Salts This interactive table presents data on the peak potentials (Ep) from cyclic voltammetry experiments for different substituted benzenediazonium salts. A more negative potential can indicate a less electrophilic, and thus less reactive, diazonium ion.

| Compound Name | Substituent(s) | Peak Potential (Ep in V) |

|---|---|---|

| 2-Methylbenzenediazonium (2-MBD) | 2-CH₃ | -0.20 |

| 3-Methylbenzenediazonium (3-MBD) | 3-CH₃ | -0.17 |

| 4-Methylbenzenediazonium (4-MBD) | 4-CH₃ | -0.21 |

| 2-Ethylbenzenediazonium (2-EBD) | 2-C₂H₅ | -0.32 |

| 2-Methoxybenzenediazonium (2-MeOBD) | 2-OCH₃ | -0.24 |

| 2,4-Dimethylbenzenediazonium (2,4-DMBD) | 2,4-(CH₃)₂ | -0.28 |

| 3,5-Dimethylbenzenediazonium (3,5-DMBD) | 3,5-(CH₃)₂ | -0.20 |

| 4-tert-Butylbenzenediazonium (4-t-BuBD) | 4-t-C₄H₉ | -0.26 |

| 3,5-bis(Trifluoromethyl)benzenediazonium | 3,5-(CF₃)₂ | +0.13 |

Advanced Synthetic Transformations Utilizing 2 Toluenediazonium

Carbon-Carbon Bond Forming Reactions Catalyzed by 2-Toluenediazonium

The formation of carbon-carbon bonds is a cornerstone of organic synthesis. This compound salts serve as valuable precursors for generating aryl radicals and aryl cations, which can participate in a range of C-C bond-forming reactions.

The Sandmeyer reaction is a well-established method for the conversion of an aryl amino group into a variety of substituents via a diazonium salt intermediate. byjus.comgeeksforgeeks.orgchemistnotes.com While classically associated with the introduction of halides and pseudohalides, the scope of Sandmeyer-type reactions has expanded to include the formation of carbon-carbon bonds. These reactions typically proceed through a radical-nucleophilic aromatic substitution mechanism, initiated by a single electron transfer from a copper(I) catalyst. byjus.comwikipedia.org This generates a 2-tolyl radical, which can then react with various carbon-based nucleophiles.

Beyond the traditional Sandmeyer reaction, other cross-coupling reactions have been developed to form C-C bonds from aryldiazonium salts. These include transformations that introduce cyano and trifluoromethyl groups, which are important moieties in medicinal chemistry. byjus.com The Meerwein arylation, for instance, involves the addition of an aryl diazonium salt to an electron-poor alkene, catalyzed by a metal salt, resulting in an alkylated arene. wikipedia.orgorganicreactions.org This reaction proceeds via the formation of an aryl radical, which adds to the double bond of the alkene. wikipedia.org

Modern advancements have also seen the development of photocatalytic Meerwein arylations, which offer milder reaction conditions and improved yields compared to the classic copper-catalyzed method. nih.gov These reactions utilize a photocatalyst, such as [Ru(bpy)₃]²⁺, to induce the reduction of the diazonium salt to the corresponding aryl radical under visible light irradiation. nih.gov

Furthermore, palladium-catalyzed cross-coupling reactions, such as the Suzuki-Miyaura, Heck, and Sonogashira reactions, have been adapted to use aryldiazonium salts as the aryl source. wikipedia.orgnih.govlibretexts.org These methods provide powerful tools for the construction of biaryl compounds, stilbenes, and arylalkynes, respectively.

Table 1: Overview of Sandmeyer-Type and Beyond Cross-Coupling Reactions

| Reaction Name | Catalyst/Reagent | Product Type |

|---|---|---|

| Sandmeyer Cyanation | CuCN | Aryl nitrile |

| Sandmeyer Trifluoromethylation | CuCF₃ | Trifluoromethylarene |

| Meerwein Arylation | Copper salts | Alkylated arene |

| Photocatalytic Meerwein Arylation | Photocatalyst (e.g., [Ru(bpy)₃]²⁺) | Alkylated arene |

| Suzuki-Miyaura Coupling | Palladium catalyst, Boronic acid/ester | Biaryl |

| Heck Coupling | Palladium catalyst, Alkene | Arylated alkene |

While the direct, radical-initiated carbonylation of this compound is not as extensively documented as other transformations, the generation of the 2-tolyl radical from the diazonium salt provides a potential entry into carbonylation chemistry. Palladium-catalyzed carbonylation reactions are a well-established method for the introduction of a carbonyl group into an organic molecule. nih.govunibo.itresearchgate.netrsc.orgnih.gov In principle, the 2-tolyl radical generated from this compound could be trapped by a carbon monoxide source in the presence of a suitable catalyst to form an acyl radical, which could then be further functionalized.

Palladium-catalyzed carbonylative Sonogashira coupling, for instance, allows for the synthesis of alkynones from aryl halides or their equivalents and terminal alkynes under a carbon monoxide atmosphere. nih.gov The adaptation of such methods to use this compound as the aryl source would provide a direct route to 2-methyl-substituted alkynones.

Azo coupling is a classic reaction of diazonium salts that leads to the formation of azo compounds, which are widely used as dyes and pigments due to their extended conjugated systems that absorb visible light. bohrium.comjchemrev.comnih.govscribd.com The reaction involves the electrophilic attack of the this compound cation on an electron-rich coupling component, such as a phenol (B47542) or an aniline (B41778) derivative.

The properties of the resulting azo dye or pigment, such as its color, lightfastness, and solubility, can be fine-tuned by modifying the structure of both the diazonium salt and the coupling component. The use of this compound as the diazo component introduces a methyl group onto the aromatic ring, which can influence the electronic properties and steric environment of the final molecule, thereby affecting its color and other properties.

Advanced applications of azo dyes derived from this compound extend beyond traditional textile dyeing to areas such as high-performance pigments for automotive coatings, printing inks, and plastics. researchgate.netgoogle.com These applications demand pigments with exceptional lightfastness, thermal stability, and chemical resistance. Research in this area focuses on the design and synthesis of novel azo pigments with complex molecular structures to meet these demanding requirements. For example, the use of more complex coupling components, such as Naphthol AS derivatives, can lead to pigments with superior fastness properties. researchgate.net

Table 2: Examples of Azo Dyes and Pigments Derived from this compound

| Coupling Component | Resulting Azo Compound Class | Potential Application |

|---|---|---|

| β-Naphthol | Monoazo pigment | Printing inks, paints |

| Naphthol AS derivatives | Monoazo pigment | High-performance coatings |

| Acetoacetanilide | Monoazo pigment | Plastics, textiles |

The Gomberg-Bachmann reaction is a method for the synthesis of unsymmetrical biaryls via the reaction of an aryldiazonium salt with an aromatic compound. wikipedia.orgmycollegevcampus.com The reaction proceeds through a radical mechanism, where the this compound salt is converted to the 2-tolyl radical, which then attacks the aromatic substrate. wikipedia.org This reaction is particularly useful for the synthesis of biaryls where the two aryl rings are different.

While the Gomberg-Bachmann reaction is a powerful tool, it can sometimes suffer from low yields and the formation of side products. wikipedia.orgmycollegevcampus.com However, modern variations of this reaction, including those using phase-transfer catalysts or alternative radical-generating conditions, have been developed to improve its efficiency and scope. researchgate.netscribd.com The use of this compound in the Gomberg-Bachmann reaction allows for the synthesis of biaryls containing a 2-methylphenyl moiety, which can be a key structural feature in various functional molecules.

Carbon-Heteroatom Bond Forming Reactions Mediated by this compound

The introduction of heteroatoms, such as halogens, is a crucial transformation in organic synthesis, as it provides a handle for further functionalization. This compound salts are excellent precursors for the formation of carbon-heteroatom bonds.

The Sandmeyer reaction is the most common method for the introduction of halogens (Cl, Br) onto an aromatic ring starting from a diazonium salt. byjus.comwikipedia.org The reaction is catalyzed by the corresponding copper(I) halide and proceeds through a radical mechanism. wikipedia.org In the case of this compound, this reaction provides a straightforward route to 2-chlorotoluene (B165313) and 2-bromotoluene.

The formation of 2-iodotoluene (B57078) from this compound does not typically require a copper catalyst and can be achieved by treatment with potassium iodide. organic-chemistry.org The mechanism for iodination is believed to be different from that of chlorination and bromination and may involve the formation of an aryl cation.

A key nuance in the Sandmeyer halogenation is the potential for side reactions, most notably the formation of biaryl products, which supports the radical nature of the reaction. wikipedia.org Another common side product is the corresponding phenol, formed by the reaction of the diazonium salt with water, especially at elevated temperatures. wikipedia.org

Recent advancements in this area include the development of copper-free Sandmeyer-type reactions and photochemical methods for halogenation, which offer milder and more environmentally friendly alternatives to the classical conditions. acs.org

Table 3: Halogenation Reactions of this compound

| Halogen | Reagent | Product |

|---|---|---|

| Chlorine | CuCl, HCl | 2-Chlorotoluene |

| Bromine | CuBr, HBr | 2-Bromotoluene |

Synthesis of Carbon-Nitrogen Linkages: Triazene (B1217601) and Azide (B81097) Formation

The this compound cation is a versatile intermediate for the formation of carbon-nitrogen (C-N) bonds, providing access to valuable chemical structures such as triazenes and aryl azides. These transformations hinge on the electrophilic nature of the terminal nitrogen atom of the diazonium group.

Triazene Formation: Triazenes are compounds containing the N=N-N functional group. They are synthesized by the coupling reaction between a diazonium salt and a primary or secondary amine. libretexts.org In the case of this compound, it reacts readily with various amines in mild, often basic, conditions to yield asymmetrically substituted triazenes. libretexts.org The reaction mechanism involves the nucleophilic attack of the amine on the terminal nitrogen of the diazonium ion. This reaction is generally rapid and efficient. For instance, the reaction of this compound with piperidine (B6355638) yields 1-(o-tolyldiazenyl)piperidine. These triazene compounds serve as stable precursors that can regenerate the diazonium ion under acidic conditions, making them useful as protecting groups for the diazonium functionality. researchgate.net

Azide Formation: Aryl azides are important precursors for a wide range of nitrogen-containing compounds, including heterocycles and amines, and are key components in "click chemistry." The synthesis of 2-methylphenyl azide from this compound can be achieved by reaction with an azide source, such as sodium azide. The diazonium salt, typically as a tetrafluoroborate (B81430), undergoes a substitution reaction where the diazonio group is displaced by the azide anion (N₃⁻), releasing nitrogen gas. This conversion provides a reliable method for introducing the azido (B1232118) group onto the aromatic ring. researchgate.net

| Reactant | Reagent | Product | Bond Formed |

| This compound | Secondary Amine (e.g., Piperidine) | 1-(2-methylphenyl)-3,3-dialkyltriazene | C-N (Triazene) |

| This compound | Sodium Azide (NaN₃) | 2-Methylphenyl azide | C-N (Azide) |

Formation of Carbon-Oxygen and Carbon-Sulfur Bonds

The diazonio group of this compound is an excellent leaving group (as N₂ gas), facilitating its replacement by various nucleophiles to form new carbon-heteroatom bonds.

Carbon-Oxygen Bond Formation: The conversion of this compound to 2-cresol, establishing a C-O bond, is a classic transformation. This reaction is typically achieved by heating an aqueous acidic solution of the this compound salt. chemguide.co.uk The diazonium ion reacts with water, which acts as the nucleophile, to form the corresponding phenol. chemguide.co.uk While this reaction can proceed without a catalyst, the use of copper(I) oxide (Cu₂O) in the presence of an excess of copper(II) nitrate (B79036) can facilitate the hydroxylation under milder, room-temperature conditions, which is a variation of the Sandmeyer reaction. wikipedia.org This method often provides higher yields and cleaner reactions compared to simple thermolysis in aqueous acid. masterorganicchemistry.com

Carbon-Sulfur Bond Formation: Analogous to the formation of phenols, this compound salts can be converted into 2-methylthiophenol and related thioethers, thereby forming a C-S bond. This transformation can be accomplished through a Sandmeyer-type reaction. Reacting the diazonium salt with a solution of a thiol or a sulfide (B99878) salt in the presence of a copper(I) catalyst leads to the displacement of the nitrogen group by the sulfur nucleophile. rsc.orgnih.gov For example, reaction with potassium ethyl xanthate followed by hydrolysis is a common route to introduce the thiol group. More direct methods involve the use of thiols with copper catalysts. rsc.org These reactions provide a powerful tool for introducing sulfur functionalities onto the toluene (B28343) ring.

| Reaction Type | Reagent(s) | Product | Bond Formed |

| Hydroxylation | H₂O, Heat | 2-Cresol (2-Methylphenol) | C-O |

| Sandmeyer-type Hydroxylation | Cu₂O, Cu(NO₃)₂, H₂O | 2-Cresol (2-Methylphenol) | C-O |

| Thiolation | 1. Potassium Ethyl Xanthate, 2. H₂O/OH⁻ | 2-Methylthiophenol | C-S |

| Sandmeyer-type Thioetherification | R-SH, Cu(I) catalyst | 2-Tolyl thioether | C-S |

Carbon-Boron Bond Formation via Radical Intermediates

The formation of carbon-boron (C-B) bonds is of significant interest in organic synthesis due to the utility of arylboronic esters as key intermediates in cross-coupling reactions, such as the Suzuki-Miyaura coupling. A modern and efficient method to synthesize these compounds from arylamines involves the borylation of their corresponding diazonium salts via a radical pathway. nih.gov

This transformation, often referred to as a deaminative borylation, can be applied to this compound. The reaction typically proceeds by treating the diazonium salt (often generated in situ from 2-toluidine) with a diboron (B99234) reagent, such as bis(pinacolato)diboron (B136004) (B₂pin₂), under metal-free conditions. nih.gov The mechanism is believed to involve a single-electron transfer (SET) to the diazonium ion, which then fragments to release nitrogen gas and generate a 2-tolyl radical. nih.govwikipedia.org This highly reactive aryl radical is then trapped by the diboron reagent to form the C-B bond, yielding the corresponding 2-tolylboronic ester. wikipedia.org This radical-mediated approach is advantageous as it avoids the use of transition metal catalysts and proceeds under mild conditions. nih.gov

Key Features of Radical Borylation:

Initiation: Can be spontaneous or initiated by photoredox catalysis. umb.edu

Radical Intermediate: The key intermediate is the 2-tolyl radical (2-CH₃C₆H₄•).

Boron Source: Bis(pinacolato)diboron (B₂pin₂) is a common and effective borylating agent. wikipedia.org

Conditions: The reaction is often performed under metal-free conditions, which is beneficial for avoiding metal contamination in the final product. nih.gov

Reductive and Oxidative Transformations of this compound

Reductive Transformations: The diazonio group can be removed from the aromatic ring and replaced with a hydrogen atom in a process known as reductive dediazoniation or hydrodediazoniation. This is a synthetically useful reaction for removing an amino group that was initially required for directing purposes during synthesis. For this compound, treatment with a mild reducing agent such as hypophosphorous acid (H₃PO₂) effectively replaces the -N₂⁺ group with -H, yielding toluene. masterorganicchemistry.com This reaction is believed to proceed through a radical chain mechanism. Alternatively, aryl diazonium salts can be reduced to the corresponding aryl hydrazines using reagents like sodium bisulfite or stannous chloride. libretexts.org

Oxidative Transformations: While the diazonium ion itself is an oxidized form of a nitrogen compound, it primarily participates in reactions where it is reduced or substituted. However, this compound can act as an oxidant in the context of organometallic chemistry through a process known as oxidative addition. wikipedia.org In these reactions, a low-valent metal complex reacts with the diazonium salt. The metal center donates electrons to the diazonium ion, leading to the expulsion of N₂ gas and the formation of a new organometallic species where the 2-tolyl group is bonded to the metal. In this process, the formal oxidation state and the coordination number of the metal increase. wikipedia.orglibretexts.org For example, a metal in a low oxidation state, M(0), can react with 2-tolyldiazonium tetrafluoroborate to form an [M(II)(2-tolyl)]⁺ complex, demonstrating the role of the diazonium salt as an oxidizing agent toward the metal center. researchgate.netresearchgate.net

| Transformation | Reagent(s) | Product |

| Reductive | ||

| Hydrodediazoniation | Hypophosphorous Acid (H₃PO₂) | Toluene |

| Reduction to Hydrazine | Sodium Bisulfite (NaHSO₃) | 2-Tolylhydrazine |

| Oxidative | ||

| Oxidative Addition | Low-valent metal complex (e.g., M(0)) | Organometallic complex (e.g., [M(II)-Aryl]⁺) |

Regioselectivity and Stereoselectivity in this compound Reactions

Regioselectivity: Regioselectivity refers to the preference of a reaction to occur at one position over another. libretexts.org A prominent example involving this compound is the azo coupling reaction, which is an electrophilic aromatic substitution. libretexts.org The this compound ion is a weak electrophile and will only react with highly activated aromatic rings, such as phenols and anilines. youtube.com The substitution is highly regioselective. Coupling with an activated benzene (B151609) ring typically occurs at the para position relative to the activating group, due to steric hindrance at the ortho positions. libretexts.org If the para position is blocked, coupling will occur at an available ortho position. For example, the reaction of this compound with phenol under mild alkaline conditions yields predominantly 4-((2-methylphenyl)diazenyl)phenol, with the coupling occurring para to the strongly activating hydroxyl group. This predictable regioselectivity is fundamental to the synthesis of many azo dyes. nih.gov

Stereoselectivity: Stereoselectivity is the preference for the formation of one stereoisomer over another. In the context of this compound, this can be observed in the products of azo coupling reactions. The resulting azo compounds, which feature an N=N double bond, can exist as E/Z stereoisomers. libretexts.org Under thermodynamic equilibrium, the trans (E) isomer, where the two aryl groups are on opposite sides of the double bond, is generally more stable and predominates. libretexts.org

Furthermore, if a reaction involving a this compound-derived intermediate creates a new chiral center, the reaction can be stereoselective. For example, if the 2-tolyl radical, generated from the diazonium salt, adds to a prochiral alkene, the subsequent steps could lead to the preferential formation of one enantiomer or diastereomer over another, especially if influenced by a chiral catalyst or auxiliary. libretexts.org The stereochemical outcome is dictated by the specific mechanism and reaction conditions. alrasheedcol.edu.iq

| Reaction | Coupling Partner | Key Selectivity | Outcome |

| Azo Coupling | Phenol | Regioselectivity | Predominant substitution at the para position to the -OH group. |

| Azo Coupling | N/A | Stereoselectivity | Preferential formation of the more stable E-isomer of the azo product. |

Computational and Theoretical Studies on 2 Toluenediazonium Chemistry

Quantum Chemical Calculations of 2-Toluenediazonium Electronic Structure

Quantum chemical calculations are fundamental to understanding the intrinsic properties of the this compound cation. aps.orgresearchgate.net These calculations provide a detailed picture of how electrons are distributed within the molecule, which in turn governs its stability and reactivity.

HOMO-LUMO Analysis and Frontier Molecular Orbital Theory

Frontier Molecular Orbital (FMO) theory is a key concept in understanding chemical reactivity. wikipedia.orgnumberanalytics.com It posits that the most significant interactions between reacting molecules involve the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). numberanalytics.comtaylorandfrancis.comlibretexts.org The HOMO represents the orbital from which the molecule is most likely to donate electrons, while the LUMO is the orbital most likely to accept electrons. numberanalytics.comlibretexts.org

For this compound, the HOMO is primarily located on the aromatic ring, while the LUMO is largely centered on the diazonium group. The energy gap between the HOMO and LUMO is a critical parameter; a smaller gap generally indicates higher reactivity. mdpi.comresearchgate.net This analysis helps to explain why the diazonium group is an excellent leaving group and why the aryl cation formed upon its departure is highly reactive.

| Parameter | Value (eV) |

|---|---|

| EHOMO | -7.5393 |

| ELUMO | -2.3228 |

| Energy Gap (ΔE) | 5.2165 |

| Ionization Potential (I) | 7.5393 |

| Electron Affinity (A) | 2.3228 |

Electrostatic Potential Surface Analysis

Molecular Electrostatic Potential (MEP) maps provide a visual representation of the charge distribution on the surface of a molecule. uni-muenchen.deias.ac.in These maps are invaluable for predicting how a molecule will interact with other charged or polar species. uni-muenchen.dewalisongo.ac.id In an MEP map, regions of negative potential (typically colored red) indicate an excess of electron density and are attractive to electrophiles, while regions of positive potential (blue) are electron-deficient and attract nucleophiles.

For the this compound cation, the MEP surface would show a strong positive potential localized on the diazonium group, confirming it as the primary site for nucleophilic attack. The aromatic ring would exhibit a more complex potential, with regions of slight negative potential above and below the plane of the ring, characteristic of many aromatic systems. ias.ac.in This visual tool helps to rationalize the reactivity patterns observed for this compound. ucsb.edu

Modeling Reaction Pathways and Transition States for this compound Decompositions

Computational modeling allows for the detailed exploration of the reaction pathways involved in the decomposition of this compound. researchgate.netresearchgate.netarxiv.org By calculating the energies of reactants, products, intermediates, and transition states, chemists can map out the most likely routes for a reaction to proceed. researchgate.netnih.gov

Energy Profiles for Homolytic vs. Heterolytic Cleavage

The decomposition of this compound can proceed through two primary pathways: homolytic and heterolytic cleavage of the C-N bond. core.ac.uklibretexts.org

Homolytic cleavage results in the formation of an aryl radical and a nitrogen molecule radical. This process involves the even distribution of the bonding electrons between the two fragments. egrassbcollege.ac.inunacademy.com

Heterolytic cleavage leads to the formation of an aryl cation and a neutral nitrogen molecule, with both bonding electrons going to the nitrogen. egrassbcollege.ac.inunacademy.com

Computational studies can generate energy profiles for both pathways. These profiles plot the potential energy of the system as a function of the reaction coordinate. The height of the energy barrier (the activation energy) for each pathway determines its feasibility. Generally, heterolytic cleavage is favored in polar, ionizing solvents, while homolytic cleavage can be promoted by heat or light, particularly in non-polar solvents. core.ac.ukunacademy.com The relative energies of the transition states for these two processes are crucial for predicting the reaction outcome under different conditions. utah.edumasterorganicchemistry.com

Solvation Models in Computational Studies of this compound Reactions

The solvent plays a critical role in the reactions of charged species like this compound. numberanalytics.com Computational solvation models are essential for accurately simulating these reactions in solution. numberanalytics.comtum.de These models can be broadly categorized as explicit or implicit.

Explicit solvation models involve including a number of individual solvent molecules in the calculation. This approach can capture specific solute-solvent interactions but is computationally expensive.

Implicit solvation models , such as the Polarizable Continuum Model (PCM) gaussian.com or the Solvation Model based on Density (SMD), researchgate.netfaccts.de treat the solvent as a continuous medium with a specific dielectric constant. These models are computationally more efficient and can provide a good approximation of the bulk solvent effects on the reaction. numberanalytics.comresearchgate.netfaccts.de

Hybrid models that combine a few explicit solvent molecules with an implicit continuum are also used to balance accuracy and computational cost. numberanalytics.com The choice of solvation model is critical for obtaining meaningful results that can be compared with experimental observations in solution. numberanalytics.comtum.de

Prediction of Reactivity and Selectivity Parameters for this compound

Computational chemistry can be used to predict various parameters that correlate with the reactivity and selectivity of this compound. chemrxiv.org By calculating properties such as electrophilicity indices, it is possible to rank the reactivity of this compound towards a series of nucleophiles. researchgate.net

Furthermore, computational models can predict the site selectivity of reactions, for instance, in cases where the aryl cation generated from this compound can react at different positions. mdpi.com By comparing the activation energies for attack at different sites, a prediction of the major product can be made. These predictive capabilities are invaluable for designing new synthetic methodologies and understanding complex reaction mechanisms.

Advanced Spectroscopic and Analytical Characterization Techniques for 2 Toluenediazonium and Its Reaction Intermediates

Nuclear Magnetic Resonance (NMR) Spectroscopy: Elucidation of Intermediates and Products

Nuclear Magnetic Resonance (NMR) spectroscopy is a cornerstone technique for the structural elucidation of organic compounds, and it plays a crucial role in monitoring the reactions of 2-toluenediazonium salts. numberanalytics.com By analyzing the chemical shifts, coupling constants, and signal intensities in ¹H and ¹³C NMR spectra, researchers can identify reaction intermediates and final products, providing a window into the reaction mechanism. numberanalytics.commdpi.com

In situ NMR studies, where spectra are recorded directly from the reaction mixture over time, are particularly powerful for observing transient species. mpg.denih.gov For the reactions of this compound, this can help in the detection of short-lived intermediates that might otherwise be missed. The disappearance of the signals corresponding to the this compound cation and the concurrent appearance of new signals allow for the tracking of product formation. numberanalytics.com

For example, in the thermal decomposition of this compound salts, NMR can be used to identify and quantify the various products formed, such as 2-cresol and other substitution products, depending on the solvent and reaction conditions. Characteristic chemical shifts in the ¹H and ¹³C NMR spectra of the aromatic region, as well as the methyl group, provide a fingerprint for each compound. escholarship.orgacs.org Two-dimensional NMR techniques, such as COSY (Correlation Spectroscopy) and HMBC (Heteronuclear Multiple Bond Correlation), can further aid in the unambiguous assignment of complex structures that may arise from rearrangements or side reactions. mdpi.comorganicchemistrydata.org

Table 1: Representative ¹H and ¹³C NMR Chemical Shift Data for this compound and Related Compounds Note: Exact chemical shifts can vary depending on the solvent, counter-ion, and concentration.

| Compound | ¹H NMR (ppm) | ¹³C NMR (ppm) |

| This compound tetrafluoroborate (B81430) | Aromatic protons: 7.5-8.5 (m), Methyl protons: ~2.7 (s) escholarship.org | Aromatic carbons: 120-145, Diazonium carbon (C-N₂⁺): ~115, Methyl carbon: ~17 escholarship.org |

| o-Cresol | Aromatic protons: 6.7-7.2 (m), Methyl protons: ~2.3 (s), Hydroxyl proton: 4.5-5.5 (br s) | Aromatic carbons: 115-155, Methyl carbon: ~16 |

| 2-Chlorotoluene (B165313) | Aromatic protons: 7.0-7.4 (m), Methyl protons: ~2.4 (s) | Aromatic carbons: 126-138, Methyl carbon: ~20 |

This table is a representation of typical data. Specific values are dependent on experimental conditions.

Mass Spectrometry (MS): Fragmentation Analysis for Structural Confirmation

Mass spectrometry (MS) is an indispensable tool for the characterization of this compound salts and their reaction products, providing information on molecular weight and structure through fragmentation analysis. nih.gov Electrospray ionization (ESI) is a soft ionization technique particularly well-suited for the analysis of ionic and thermally labile compounds like diazonium salts, often allowing for the detection of the intact cation. scite.ai

Under typical ESI-MS conditions, this compound (C₇H₇N₂⁺) would be expected to show a molecular ion peak corresponding to its mass-to-charge ratio (m/z). A key fragmentation pathway for aryldiazonium cations is the facile loss of a neutral dinitrogen molecule (N₂), which is a very stable leaving group. scite.ai This process generates the corresponding aryl cation, in this case, the 2-tolyl cation (C₇H₇⁺). The observation of this fragment is strong evidence for the presence of the diazonium salt.

Collision-induced dissociation (CID) or tandem mass spectrometry (MS/MS) experiments can be performed to systematically study the fragmentation patterns. By selecting the parent ion and subjecting it to collisions with an inert gas, a characteristic fragmentation spectrum is produced. For this compound, the primary fragmentation would be:

[C₇H₇N₂]⁺ → [C₇H₇]⁺ + N₂

Further fragmentation of the [C₇H₇]⁺ ion can also occur, providing additional structural information. When analyzing reaction mixtures, MS can identify products by their molecular ion peaks and fragmentation patterns, complementing data from other spectroscopic techniques like NMR. acs.org High-resolution mass spectrometry (HRMS) can provide highly accurate mass measurements, allowing for the determination of the elemental composition of ions and confirming the identity of products with a high degree of confidence. frontiersin.org

Table 2: Expected Mass Spectrometry Data for this compound Cation

| Ion | Formula | Calculated m/z | Fragmentation Pathway |

| Parent Ion | [C₇H₇N₂]⁺ | 119.06 | - |

| Primary Fragment | [C₇H₇]⁺ | 91.05 | Loss of N₂ from parent ion scite.ai |

This table illustrates the primary fragmentation observed in the mass spectrum of this compound.

Infrared (IR) and Raman Spectroscopy: Vibrational Analysis for Functional Group Identification in Reaction Mixtures

The most characteristic vibrational feature of the this compound cation is the stretching mode of the triple bond in the diazonium group (-N≡N⁺). This vibration gives rise to a very strong and sharp absorption band in the IR spectrum, typically in the range of 2200-2300 cm⁻¹. ifremer.fr The corresponding Raman band is also very strong due to the high polarizability of the N≡N bond. mdpi.com The disappearance of this prominent band is a clear indicator that the diazonium salt has reacted. researchgate.net

During a reaction, such as a Sandmeyer or Meerwein reaction, new bands will appear in the spectra corresponding to the functional groups of the products. For instance, the formation of 2-chlorotoluene would be evidenced by the appearance of a C-Cl stretching vibration. If a coupling reaction occurs to form an azo compound, the characteristic N=N stretching vibration of the azo group would appear in the Raman spectrum, typically in the 1400-1450 cm⁻¹ region. mdpi.com

Both IR and Raman spectroscopy can be used to analyze reaction mixtures in real-time (in situ), providing kinetic information. nih.gov While IR is sensitive to changes in dipole moment, Raman is sensitive to changes in polarizability, making them sensitive to different types of vibrations and thus providing complementary information. edinst.comnih.gov

Table 3: Key Vibrational Frequencies for this compound and Potential Products

| Functional Group | Vibration Type | Typical Wavenumber (cm⁻¹) | Spectroscopic Technique |

| Diazonium (-N≡N⁺) | Stretching | 2200-2300 ifremer.fr | IR (strong), Raman (strong) |

| Aromatic C-H | Stretching | 3000-3100 | IR (variable), Raman (strong) |

| Aromatic C=C | Ring Stretching | 1450-1600 ifremer.fr | IR (variable), Raman (strong) |

| Azo (-N=N-) | Stretching | 1400-1450 mdpi.com | Raman (strong) |

| Phenolic O-H | Stretching | 3200-3600 (broad) | IR (strong) |

| Aryl-Cl | Stretching | 1000-1100 | IR (strong) |

This table summarizes characteristic vibrational bands used for identifying functional groups in reactions involving this compound.

UV-Vis Spectroscopy: Monitoring Reaction Progress and Kinetics

UV-Vis spectroscopy measures the absorption of ultraviolet and visible light by a molecule, which corresponds to electronic transitions between different energy levels. ijnrd.org It is a widely used technique for quantitative analysis and for monitoring the kinetics of chemical reactions, including those involving this compound salts. spectroscopyonline.comresearchgate.netthermofisher.com

Aryldiazonium salts, including this compound, typically exhibit characteristic UV absorption bands. researchgate.netnist.gov The position and intensity of these absorption maxima are influenced by the aromatic system and the substituents. The progress of a reaction involving the consumption of the this compound cation can be conveniently followed by monitoring the decrease in absorbance at its specific λ_max over time. thermofisher.com

According to the Beer-Lambert Law, absorbance is directly proportional to the concentration of the absorbing species. Therefore, by measuring the change in absorbance, one can determine the change in concentration of the reactant or product over time, allowing for the calculation of reaction rates and rate constants. researchgate.netthermofisher.com

For example, in the dediazoniation reaction, the disappearance of the this compound cation can be monitored. If the product of the reaction has a distinct absorption spectrum, its formation can also be tracked simultaneously. This method is particularly useful for studying the influence of various factors, such as temperature, solvent, and catalysts, on the reaction rate. The formation of electron-donor-acceptor (EDA) complexes between diazonium salts and other molecules can sometimes be detected by the appearance of a new charge-transfer (CT) band in the UV-Vis spectrum. rsc.org

Table 4: Application of UV-Vis Spectroscopy in Kinetic Studies of this compound

| Parameter | Measurement | Application |

| λ_max | Wavelength of maximum absorbance for this compound | Selection of monitoring wavelength |

| Absorbance (A) | Decrease in A at λ_max over time | Monitoring reactant consumption thermofisher.com |

| Rate Constant (k) | Calculated from the change in concentration vs. time | Quantifying reaction speed researchgate.net |

| Reaction Order | Determined from plots of concentration, ln(concentration), or 1/concentration vs. time | Elucidating the reaction mechanism thermofisher.com |

This table outlines how UV-Vis spectroscopy is employed to study the kinetics of reactions involving this compound.

Electron Paramagnetic Resonance (EPR) Spectroscopy: Detection of Radical Intermediates

Electron Paramagnetic Resonance (EPR), also known as Electron Spin Resonance (ESR), is a highly specific spectroscopic technique for the detection and characterization of paramagnetic species, which are molecules or atoms containing one or more unpaired electrons. unipg.itbruker.comsrce.hr Since many reactions of diazonium salts, such as the Sandmeyer and Meerwein reactions, are proposed to proceed via radical mechanisms, EPR spectroscopy is an invaluable tool for detecting the transient radical intermediates involved, like the 2-tolyl radical (C₇H₇•). bruker.com

The 2-tolyl radical itself is highly reactive and short-lived, making its direct detection by EPR challenging due to its low steady-state concentration. mdpi.com To overcome this, a technique called "spin trapping" is often employed. nih.govlibretexts.org In this method, a "spin trap" molecule, typically a nitrone or a nitroso compound, is added to the reaction mixture. The spin trap reacts with the short-lived radical to form a much more stable paramagnetic species called a "spin adduct." libretexts.org This spin adduct can then be readily detected and characterized by EPR. nih.gov

The resulting EPR spectrum of the spin adduct provides crucial information. The g-value and the hyperfine coupling constants (splitting patterns) are characteristic of the specific radical that was trapped. mdpi.com This allows for the unambiguous identification of the 2-tolyl radical as an intermediate in the reaction pathway. By identifying the radical intermediates, EPR provides direct evidence for a single-electron transfer (SET) mechanism. researchgate.net

Table 5: Principles of EPR and Spin Trapping for Radical Detection

| Technique | Principle | Information Gained |

| Direct EPR | Detection of species with unpaired electrons. bruker.com | Direct evidence of paramagnetic species, but often limited by low concentration of transient radicals. |

| Spin Trapping EPR | A short-lived radical reacts with a spin trap to form a stable radical adduct. nih.govlibretexts.org | Unambiguous identification of the transient radical (e.g., 2-tolyl radical) through the characteristic spectrum of the spin adduct. mdpi.com |

| Spin Adduct Analysis | Analysis of g-value and hyperfine coupling constants of the EPR spectrum. | Structural information about the trapped radical. |

This table explains the role of EPR spectroscopy and spin trapping in confirming the presence of radical intermediates in this compound reactions.

X-ray Crystallography of Diazonium Salts and Their Derivatives

X-ray crystallography is the definitive method for determining the precise three-dimensional arrangement of atoms within a crystalline solid. By analyzing the diffraction pattern of X-rays passing through a single crystal, a detailed model of the molecular structure, including bond lengths, bond angles, and intermolecular interactions, can be constructed.

For this compound salts, obtaining a crystal structure provides unequivocal proof of its molecular geometry. It allows for the precise measurement of the C-N and N≡N bond lengths and the C-C-N bond angles within the diazonium group and the aromatic ring. These structural parameters can offer insights into the electronic nature of the diazonium group and the influence of the methyl substituent. For example, the nearly linear C-N-N arrangement is a characteristic feature of aryldiazonium salts. uva.nl

While obtaining suitable crystals of the highly reactive this compound salt itself can be challenging, crystallographic analysis of its more stable derivatives or reaction products is common. frontiersin.org For example, the crystal structure of a product from a coupling reaction can confirm the regioselectivity of the reaction and the stereochemistry of the resulting molecule. These solid-state structural data are crucial for understanding the fundamental properties of these compounds and for validating theoretical models of their structure and reactivity. mdpi.com

Table 6: Information Obtained from X-ray Crystallography of Diazonium Salt Derivatives

| Structural Parameter | Significance |

| Bond Lengths (e.g., C-N, N≡N) | Provides insight into bond order and electronic structure. uva.nl |

| Bond Angles (e.g., C-C-N) | Defines the geometry of the molecule. |

| Torsion Angles | Describes the conformation of the molecule. |

| Unit Cell Parameters | Defines the crystal lattice and packing arrangement. |

| Intermolecular Interactions | Reveals information about hydrogen bonding, van der Waals forces, and crystal packing. |

This table highlights the key structural information that can be elucidated from X-ray crystallographic studies.

Applications of 2 Toluenediazonium in Advanced Materials Science and Surface Chemistry

Surface Functionalization using 2-Toluenediazonium

Surface functionalization with aryldiazonium salts, including this compound, is a powerful technique for modifying the properties of various materials. This method is valued for its ability to form robust, covalently bound organic layers that are resistant to heat and chemical degradation. nih.gov The process is adaptable to a wide range of substrates, from conductive and semi-conductive materials to insulators, and can be applied to both flat surfaces and nanomaterials. nih.govmdpi.com

Covalent Grafting onto Various Substrates (e.g., carbon, metal oxides, silicon)

The versatility of this compound extends to its ability to covalently graft onto a diverse array of substrates, including carbon, metal oxides, and silicon. This process fundamentally alters the surface properties of these materials, enabling the introduction of specific functionalities.

Carbon Substrates: The covalent modification of graphitic carbon surfaces using aryldiazonium salts is a well-established method. canterbury.ac.nz This grafting can be achieved through non-electrochemical methods, relying on spontaneous reactions at room temperature. canterbury.ac.nz The resulting aryl layers are strongly bonded to the carbon surface, exhibiting high stability. canterbury.ac.nz This technique has been successfully applied to various forms of graphitic carbon, such as glassy carbon and pyrolyzed photoresist films. canterbury.ac.nz

Metal Oxides: Diazonium chemistry has been effectively used to functionalize metal oxide surfaces. For instance, Ru(II) diazonium-based sensitizers have been electrografted onto wide-bandgap metal oxides like TiO2 and SnO2. nih.gov This process results in surface coverages that enhance properties like alkaline stability, which is crucial for applications in solar energy conversion. nih.gov The covalent attachment is confirmed by techniques such as Fourier-transform infrared (FTIR) spectroscopy, which shows the disappearance of the diazonium group's characteristic stretch after electrografting. nih.gov

Silicon Surfaces: The functionalization of silicon surfaces is critical for applications in microelectronics and photovoltaics. caltech.edusigmaaldrich.com While silicon spontaneously forms an oxide layer in air, organic monolayers can be attached to hydrogen-terminated silicon surfaces to prevent this and introduce new functionalities. caltech.edusigmaaldrich.com Aryldiazonium chemistry provides a means to create these stable organic layers. For example, catalytically active palladium complexes have been anchored to silicon surfaces, creating highly efficient and recyclable catalysts for reactions like the aerobic oxidation of benzylic alcohols. nih.gov

| Substrate | Grafting Method | Key Findings & Applications |

| Carbon | Spontaneous reaction, Electrochemical reduction | Formation of stable, covalently bonded aryl layers. Used in electrodes and sensors. canterbury.ac.nz |

| Metal Oxides | Electrochemical grafting | Enhanced alkaline stability for solar energy applications. nih.gov |

| Silicon | Hydrosilylation, Diazonium reduction | Prevention of surface oxidation, creation of catalytic surfaces. caltech.edunih.gov |

Electrochemical Grafting Mechanisms

The electrochemical reduction of aryldiazonium salts is a primary method for surface functionalization. mdpi.com This process involves the transfer of an electron to the diazonium cation, leading to the cleavage of the dinitrogen group and the formation of a highly reactive aryl radical. mdpi.comifremer.fr This radical then covalently bonds to the substrate surface. mdpi.comifremer.fr

The general mechanism can be summarized as follows:

Reduction: The aryldiazonium cation (Ar-N2+) accepts an electron, typically from the substrate, to form an unstable aryl radical (Ar•) and release nitrogen gas (N2).

Grafting: The highly reactive aryl radical attacks the surface, forming a strong covalent bond.

Multilayer Formation: The generated aryl radicals can also react with already grafted aryl groups, leading to the formation of multilayered films. nih.gov

The electrochemical grafting process is characterized by a broad, irreversible wave in cyclic voltammetry, indicating the modification of the surface during the scan. mdpi.com While this method is highly effective, it can lead to the formation of disordered multilayers. mdpi.com

Two distinct mechanisms have been observed in the spontaneous grafting of nitrophenyl groups to planar glassy carbon substrates: a rapid film growth via substrate reduction of the diazonium cation, and a slower, potential-independent growth likely involving an aryl cation from thermal decomposition. worktribe.com

Regioselective Surface Functionalization

Achieving site-selective functionalization on nanomaterials is crucial for harnessing their anisotropic properties. An innovative approach combines plasmon-mediated reduction with aryldiazonium salt chemistry to achieve regioselective functionalization of gold nanorods. rsc.org By exciting the surface plasmon resonance of the nanorods, hot electrons are generated at specific locations, typically the ends of the rods. mdpi.com These localized hot electrons then induce the reduction of diazonium salts, leading to grafting at these specific sites. mdpi.com This technique allows for the precise placement of different functional groups on different parts of a single nanoparticle, opening up possibilities for creating complex, multifunctional nanomaterials. mdpi.com

Polymer Chemistry and Macromolecular Synthesis involving this compound

Beyond surface modification, this compound and its derivatives play a crucial role in polymer chemistry, serving as both initiators for polymerization and as precursors for the synthesis of functional polymers.

Initiators for Polymerization Processes

Azo compounds are widely used as thermal initiators in radical polymerization. sigmaaldrich.comfujifilm.com They decompose upon heating to generate free radicals that initiate the polymerization of vinyl monomers. sigmaaldrich.comtcichemicals.com The rate of decomposition is temperature-dependent, allowing for controlled initiation. nih.gov

In the context of controlled radical polymerization techniques like Reversible Addition-Fragmentation chain Transfer (RAFT) polymerization, azo initiators are commonly employed. sigmaaldrich.com A recent development involves using a dual-initiator system, combining two azo initiators with different decomposition temperatures, to achieve oxygen-tolerant RAFT polymerization. nih.gov This approach expands the scope of monomers that can be polymerized under open-to-air conditions. nih.gov

| Initiator Type | Mechanism | Applications |

| Thermal Azo Initiators | Decompose with heat to form free radicals. | Radical polymerization of various vinyl monomers. sigmaaldrich.comtcichemicals.com |

| Dual Azo Initiators | Synergistic combination of two initiators with different decomposition rates. | Oxygen-tolerant RAFT polymerization. nih.gov |

Precursors for Functional Polymers

Functional polymers, which possess specific chemical groups that impart desired properties, are of great interest for a wide range of applications. appleacademicpress.comuwo.ca Diazonium chemistry offers a versatile platform for creating such polymers. One approach involves the polymerization of monomers that already contain a diazonium group or a precursor that can be converted to a diazonium group.

Alternatively, post-polymerization modification can be employed. uwo.ca In this strategy, a polymer with suitable reactive sites is first synthesized, and then these sites are functionalized using diazonium chemistry. For example, polymers can be designed with pendant aromatic amine groups, which can then be converted to diazonium salts in situ and subsequently used for grafting or coupling reactions. This allows for the introduction of a wide variety of functional groups onto a pre-existing polymer backbone. The Kabachnik-Fields reaction, a multicomponent reaction, has also been utilized to efficiently introduce functional α-aminophosphonate groups into polymer structures, leading to materials with applications in areas like heavy metal adsorption and flame retardancy. mdpi.com

Photoactive Materials Derived from this compound

Photoactive materials, which can change their properties upon exposure to light, are at the forefront of research for applications such as optical data storage, molecular switches, and sensors. mdpi.comsioc-journal.cn The incorporation of photochromic molecules, which undergo reversible transformations between two isomers with different absorption spectra, is a key strategy in developing these materials. olikrom.comymdchem.com Toluene (B28343) diazonium salts serve as important building blocks in the synthesis of such photoactive systems, particularly those containing azobenzene (B91143) moieties.

Research has demonstrated the synthesis of photoisomerizable azobismaleimides and polythioetherimides using o- and p-toluene diazonium chloride. researchgate.net The process involves a diazonium coupling reaction with m-phenylenediamine (B132917) to create azo dyes, which are then converted into bismaleimide (B1667444) monomers. researchgate.net These monomers can be further polymerized. The resulting materials, containing azobenzene units, exhibit photochromic behavior, switching between trans and cis isomers upon irradiation with UV and visible light. researchgate.net This photoisomerization leads to a reversible change in the material's absorption spectrum, a key characteristic of a photoactive material. researchgate.net

Another study highlights the role of o-toluenediazonium chloride in the formation of colored photoproducts during the photolysis of azoxybenzenes. cdnsciencepub.com The diazonium salt was used to synthesize a reference compound to identify one of the photoproducts, confirming the generation of complex azo structures under irradiation. cdnsciencepub.com Furthermore, the complexation of p-toluene diazonium fluoroborate with N-substituted benzocrown ethers has been investigated in the context of creating crowned indolinospiropyrans, which are known for their photochromic properties and potential as artificial signaling receptors. sioc-journal.cn

Table 2: Research Findings on Photoactive Materials from Toluenediazonium Salts

| Toluenediazonium Derivative | Reactant(s) | Resulting Photoactive Material | Key Finding |

| o- or p-Toluene diazonium chloride | m-Phenylenediamine, Maleic anhydride | Azobismaleimides (ABM), Polythioetherimides (PTEI) | The synthesized polymers containing azobenzene units exhibit reversible trans-cis photoisomerization under UV/visible light. researchgate.net |

| o-Toluenediazonium chloride | A photolysis product of 2,2'-dimethylazoxybenzene | A deep red, three-ring hydroxyl-substituted azo compound | Used to confirm the structure of an abnormal photoproduct, demonstrating the formation of complex photoactive species. cdnsciencepub.com |

| p-Toluene diazonium fluoroborate | N-substituted benzocrown ethers | Crowned indolinospiropyrans | The complexation is studied as a route to photochromic compounds for use as artificial signaling receptors. sioc-journal.cn |

Emerging Trends and Future Directions in 2 Toluenediazonium Research

Green Chemistry Approaches in Diazotization and Subsequent Reactions

The traditional diazotization of aromatic amines, including o-toluidine (B26562) to form 2-toluenediazonium, often involves strong mineral acids and sodium nitrite (B80452), which can lead to the formation of hazardous byproducts and significant waste. Green chemistry seeks to mitigate these issues by redesigning chemical processes to be more environmentally benign. jocpr.comijnc.ir Core principles guiding this shift include waste prevention, maximizing atom economy, and using less hazardous chemical syntheses. acs.org

Research into greener diazotization methods focuses on several key areas:

Alternative Diazotizing Agents: To move away from traditional nitrosating agents, researchers are exploring alternatives like n-butyl nitrite and tert-butyl nitrite. numberanalytics.comresearchgate.net These organic nitrites can perform diazotization under milder, often non-aqueous, conditions, which can be beneficial for sensitive substrates. Another approach involves using polymer-supported nitrite resins. researchgate.net These solid-phase reagents can be easily separated from the reaction mixture, simplifying purification and allowing for potential recycling, thereby reducing waste. researchgate.net

Milder Acid Catalysts: The use of strong acids like hydrochloric acid can be corrosive and generate significant salt waste upon neutralization. Milder organic acids, such as p-toluenesulfonic acid, have been successfully used as an alternative, offering a less harsh reaction environment. researchgate.net

Aqueous and Solvent-Free Conditions: Water is an ideal green solvent due to its abundance, non-toxicity, and non-flammability. jocpr.com Efforts are underway to develop diazotization-iodination procedures that can be performed under aqueous, strong-acid-free conditions. researchgate.net In some cases, solvent-free reactions, often facilitated by techniques like mechanical grinding or ultrasonic irradiation, offer a path to even cleaner synthesis by eliminating solvent waste entirely. rasayanjournal.co.in

These green approaches not only reduce the environmental footprint of reactions involving this compound but also can lead to improved safety and economic viability. rasayanjournal.co.incatalysis.blog

Table 1: Comparison of Traditional vs. Green Diazotization Approaches

| Feature | Traditional Method | Green Chemistry Approach | Research Finding/Benefit |

|---|---|---|---|

| Nitrosating Agent | Sodium Nitrite (NaNO₂) | n-butyl nitrite, polymer-supported nitrites | Avoids strong acid conditions; simplifies purification and reagent recycling. researchgate.net |

| Acid Medium | Strong Mineral Acids (e.g., HCl) | p-Toluenesulfonic Acid (p-TsOH) | Provides a milder, less corrosive reaction medium. researchgate.net |

| Solvent | Often requires specific organic solvents | Water, or solvent-free conditions | Reduces or eliminates hazardous solvent use and waste. jocpr.comrasayanjournal.co.in |

| Waste Profile | High salt waste, potential for nitrous acid fumes | Lower waste, in-situ generation avoids intermediates | Minimizes by-products and improves process safety. acs.orgresearchgate.net |

Flow Chemistry and Microreactor Technology for this compound Transformations

Diazonium salts, including this compound, are notoriously unstable and potentially explosive, especially when isolated in a solid-state. researchgate.net This instability poses significant safety risks, particularly in large-scale batch production. jove.com Flow chemistry and microreactor technology have emerged as powerful tools to overcome these safety challenges while improving reaction efficiency and control. numberanalytics.comeuropa.eu

In a flow chemistry setup, reagents are continuously pumped through a network of small-diameter tubes or microreactors. chemtrix.com This approach offers several key advantages for handling hazardous intermediates like this compound:

Enhanced Safety: The small internal volume of a microreactor ensures that only a tiny amount of the unstable diazonium salt exists at any given moment. beilstein-journals.org This minimizes the risk associated with potential thermal decomposition or explosion. numberanalytics.comresearchgate.net The excellent heat transfer capabilities of microreactors prevent the formation of dangerous "hot spots" in exothermic diazotization reactions. europa.eu

Precise Reaction Control: Flow reactors allow for exact control over parameters like temperature, pressure, and residence time (the time reagents spend in the reactor). chemtrix.comcertech.be This precision enables the optimization of reaction conditions to maximize yield and minimize byproduct formation, something that is often difficult to achieve in large batch reactors. mdpi.comrsc.org

Seamless Integration of Reaction Steps: Flow systems are ideal for performing multi-step sequences where a hazardous intermediate is generated and immediately consumed in a subsequent reaction (an "in-situ quench"). researchgate.netarkat-usa.org For example, this compound can be formed in one module and directly streamed into a second module to undergo a Sandmeyer, Balz-Schiemann, or azo-coupling reaction without isolation. jove.combeilstein-journals.orgarkat-usa.org

Scalability: Scaling up a reaction in flow chemistry often involves running the system for a longer duration or using multiple reactors in parallel ("numbering-up"), which avoids the complex and often unpredictable challenges of scaling up batch processes. chemtrix.comacs.org

Recent studies have demonstrated the successful application of flow technology to various diazonium salt transformations, including the synthesis of aryl fluorides via the Balz-Schiemann reaction and the production of azo compounds. jove.comarkat-usa.orgscispace.com These findings highlight the potential of flow chemistry to make processes involving this compound safer, more efficient, and more reliable for industrial applications. numberanalytics.comacs.org

Table 2: Research Findings in Flow Chemistry for Diazonium Salt Transformations

| Transformation | Key Finding | System/Conditions | Reference |

|---|---|---|---|

| Diazotization-Azidation-Cyclization | A three-step sequence was successfully scaled up, mitigating risks of handling hazardous diazonium and azide (B81097) intermediates. | Commercial plug flow reactor. | acs.org |

| Balz-Schiemann Reaction | A kilogram-scale continuous flow protocol eliminated the need to isolate the diazonium salt intermediate, dramatically reducing reaction time. | Two separate continuous flow reactors for diazotization (10°C) and fluorination (60°C). | jove.com |

| Azo-Coupling | Rapid optimization in microreactors yielded 99% conversion in ~2.4 minutes for the coupling of p-nitroaniline and diphenylamine. | Liquid-liquid Taylor droplet flow system with a phase transfer catalyst. | researchgate.net |

| Synthesis of Aryldiazonium Tetrafluoroborates | A concise flow method afforded yields of 64-100%, often improving upon batch yields without isolating the unstable diazonium chloride precursor. | Tubular reactor for in-situ generation of diazonium chloride followed by reaction with sodium tetrafluoroborate (B81430). | arkat-usa.org |

Bio-inspired Catalysis in Reactions Involving this compound

Nature provides a rich blueprint for designing highly efficient and selective catalysts. rsc.org Metalloenzymes, for example, use earth-abundant metals to perform complex chemical transformations under mild conditions. uu.nlmdpi.com The field of bio-inspired catalysis seeks to emulate these natural systems to develop novel, sustainable catalysts for synthetic chemistry. rsc.org While direct enzymatic catalysis on this compound is not yet established, emerging research into biocatalytic diazo chemistry and bio-inspired molecular catalysts points toward future possibilities.

One area of progress is the use of enzymes for the synthesis of diazo compounds, which are structurally related to diazonium salts. Researchers have described a chemoenzymatic strategy using vanadium-dependent haloperoxidase (VHPO) enzymes to catalyze the oxidation of hydrazones to their corresponding diazo compounds. chemrxiv.org This process operates under mild conditions and avoids the toxic, expensive reagents used in traditional methods. chemrxiv.org In another approach, engineered variants of heme proteins, such as cytochrome c, have been repurposed to act as biocatalysts for carbene transfer reactions starting from diazo compounds. thieme-connect.com

These developments suggest several future research directions for this compound:

Engineered Diazotizing Enzymes: It may be possible to engineer or evolve an enzyme capable of catalyzing the diazotization of o-toluidine. Such a biocatalyst would operate in water at ambient temperatures, representing an ultimate green chemistry approach.